molecular formula C14H16N2O2 B6351855 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione CAS No. 1025813-41-5

2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione

Cat. No. B6351855
CAS RN: 1025813-41-5
M. Wt: 244.29 g/mol
InChI Key: IAANHZFNCOPZAL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione (2MBHID) is a novel compound that has recently been studied for its potential applications in a variety of scientific fields. It is a cyclic molecule composed of two nitrogen atoms and three carbon atoms, and its structure is similar to that of the widely studied compound indane-1,3-dione. 2MBHID has been shown to be a useful compound for a variety of applications due to its unique properties, such as its high solubility in a variety of solvents and its ability to form strong hydrogen bonds with other molecules.

Scientific Research Applications

2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been studied for its potential applications in a variety of scientific fields, including biochemistry and medicinal chemistry. In biochemistry, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been studied as a potential enzyme inhibitor, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and monoamine oxidase. In medicinal chemistry, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been studied as a potential anti-cancer agent. Studies have shown that 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione can induce apoptosis in a variety of cancer cell lines, including colon, breast, and lung cancer.

Mechanism of Action

2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to interact with a variety of proteins and enzymes in the cell. Studies have shown that 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione can bind to cytochrome P450 and monoamine oxidase, resulting in the inhibition of their activity. Additionally, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to interact with several other proteins, including the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. This interaction leads to the activation of caspase-dependent apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to induce apoptosis in cancer cells. Additionally, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has been shown to have anti-inflammatory and antioxidant effects. Studies have also shown that 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione can inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione has several advantages and limitations for lab experiments. One of the main advantages of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione is its high solubility in a variety of solvents, which makes it easy to work with in the lab. Additionally, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione is relatively stable and can be stored for up to two years without significant degradation. On the other hand, 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the study of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione. One potential direction is to further investigate the mechanism of action of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione and its interaction with other proteins and enzymes. Additionally, further studies could be conducted to explore the potential therapeutic uses of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione, such as its use as an anti-cancer agent. Additionally, further studies could be conducted to explore the potential side effects of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione, as well as its potential interactions with other drugs. Finally, further studies could be conducted to explore the potential applications of 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione in other fields, such as agriculture and food science.

Synthesis Methods

2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione can be synthesized from indane-1,3-dione by a three-step process. First, indane-1,3-dione is reacted with 3-methylbutyl-1-hydrazine in aqueous solution to form a hydrazone. This hydrazone is then oxidized with hydrogen peroxide to form 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione. Finally, the 2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione is isolated and purified via a column chromatography method. The overall yield of the reaction is typically around 80%.

properties

IUPAC Name

2-(3-methylbutanehydrazonoyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8(2)7-11(16-15)12-13(17)9-5-3-4-6-10(9)14(12)18/h3-6,8,12H,7,15H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAANHZFNCOPZAL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NN)C1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N\N)/C1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbutyl-1-hydrazone)indane-1,3-dione

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